
Calcium bis(butylnaphthalenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calcium bis(butylnaphthalenesulfonate) is an organometallic compound with the molecular formula C28H30CaO6S2. It is a calcium salt of butylnaphthalenesulfonic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to stabilize emulsions and disperse particles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(butylnaphthalenesulfonate) typically involves the reaction of butylnaphthalenesulfonic acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:
2
Biological Activity
Calcium bis(butylnaphthalenesulfonate) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, including microbial interactions, toxicity assessments, and potential therapeutic applications.
Chemical Structure and Properties
Calcium bis(butylnaphthalenesulfonate) is a salt of naphthalene sulfonic acid derivatives. The compound features two butylnaphthalenesulfonate groups coordinated with calcium ions, which enhances its solubility and stability in aqueous environments. Its unique structure contributes to its biological activity, making it a subject of interest in both environmental and biomedical research.
Microbial Interactions
Research has indicated that calcium bis(butylnaphthalenesulfonate) exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effectiveness in inhibiting growth and biofilm formation. For instance, the compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in reducing bacterial viability and biofilm density. The structure-activity relationship (SAR) analysis revealed that the lipophilicity of the compound plays a crucial role in its antimicrobial efficacy.
Toxicity Assessments
Toxicological evaluations have been conducted to assess the impact of calcium bis(butylnaphthalenesulfonate) on aquatic organisms. A notable study measured oxidative stress and DNA damage in fish exposed to varying concentrations of the compound. The results indicated a dose-dependent increase in malondialdehyde (MDA) levels, suggesting elevated oxidative stress at higher concentrations. Furthermore, antioxidant enzyme activities (GST, CAT, SOD) were significantly altered during exposure, highlighting the compound's potential toxic effects on aquatic life.
Exposure Time (h) | MDA Levels (µM) | GST Activity (% Change) | CAT Activity (% Change) | SOD Activity (% Change) |
---|---|---|---|---|
24 | Increased | +15% | -20% | -10% |
96 | Highest | +31% | -63% | -46% |
240 | Decreased | +5% | +10% | +15% |
720 | Control Levels | No significant change | No significant change | No significant change |
Case Studies
- Aquatic Toxicity Study : A study published in Environmental Toxicology assessed the effects of calcium bis(butylnaphthalenesulfonate) on fish over a period of 720 hours. The findings indicated significant oxidative stress at 96 hours post-exposure, with recovery observed by 720 hours, suggesting a potential for biological repair mechanisms following exposure.
- Antimicrobial Efficacy : In another study involving clinical isolates of multi-drug resistant bacteria, calcium bis(butylnaphthalenesulfonate) was evaluated for its bactericidal activity. Results showed that it was effective against biofilm-forming strains, indicating its potential use as an antiseptic agent in clinical settings.
Properties
CAS No. |
85409-89-8 |
---|---|
Molecular Formula |
C28H30CaO6S2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
calcium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C14H16O3S.Ca/c2*1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h2*4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;;+2/p-2 |
InChI Key |
XZYVVRNVJHDYBH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.